molecular formula C8H11NO2 B1361601 1-Isobutyl-1h-pyrrole-2,5-dione CAS No. 4120-68-7

1-Isobutyl-1h-pyrrole-2,5-dione

Cat. No. B1361601
CAS RN: 4120-68-7
M. Wt: 153.18 g/mol
InChI Key: NBIYKOUEZOEMMC-UHFFFAOYSA-N
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Description

1-Isobutyl-1h-pyrrole-2,5-dione is a heterocyclic organic compound that belongs to the pyrrole family . It has a molecular formula of C8H11NO2 and a molecular weight of 153.18 g/mol . The compound is colorless to pale yellow and can exist in solid, semi-solid, or liquid form .


Synthesis Analysis

The synthesis of pyrrole and pyrrolidine analogs has been a versatile field of study due to their diverse biological and medicinal importance . Various methods have been reported for the synthesis of pyrrole derivatives, including the Paal-Knorr pyrrole condensation, metal-catalyzed conversion of primary diols and amines, and Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .


Molecular Structure Analysis

The InChI code for 1-Isobutyl-1h-pyrrole-2,5-dione is 1S/C8H11NO2/c1-6(2)5-9-7(10)3-4-8(9)11/h3-4,6H,5H2,1-2H3 . The compound has a topological polar surface area of 37.4 Ų and contains 11 heavy atoms .


Physical And Chemical Properties Analysis

1-Isobutyl-1h-pyrrole-2,5-dione has a molecular weight of 153.18 g/mol . It has a XLogP3 value of 1.9, indicating its lipophilicity . The compound has no hydrogen bond donors but has two hydrogen bond acceptors . It also has two rotatable bonds .

Scientific Research Applications

Corrosion Inhibition

1-Isobutyl-1H-pyrrole-2,5-dione derivatives have been studied for their efficacy in inhibiting the corrosion of carbon steel in hydrochloric acid medium. Investigations reveal that these derivatives are effective corrosion inhibitors, with their efficiency increasing with concentration. Additionally, their adsorption on steel surfaces suggests a chemisorption process, aligning with Langmuir's adsorption isotherm (Zarrouk et al., 2015).

Immunomodulatory and Anti-inflammatory Effects

Derivatives of 1-Isobutyl-1H-pyrrole-2,5-dione, isolated from Antrodia camphorata, have demonstrated potential anti-inflammatory effects. Some compounds have shown to significantly increase TNF-alpha secretion in unstimulated macrophage cells and suppress IL-6 production in stimulated cells, suggesting their utility in managing macrophage-mediated inflammatory responses (Chien et al., 2008).

Luminescent Polymers

1-Isobutyl-1H-pyrrole-2,5-dione has been used in the synthesis of polymers with strong fluorescence properties. These polymers show potential applications in organic electronics due to their high quantum yield and solubility in common organic solvents (Zhang & Tieke, 2008).

Solubility Studies

The solubility of 1-(2-Bromo-phenyl)-pyrrole-2,5-dione, a derivative of 1-Isobutyl-1H-pyrrole-2,5-dione, has been extensively studied in various pure solvents. This research provides valuable insights into the solubility characteristics of these compounds, which is critical for their practical applications in various fields (Li et al., 2019).

Antitumor Properties

Compounds derived from 1-Isobutyl-1H-pyrrole-2,5-dione have shown promising antitumor activities. Isolated from Taiwanofungus camphoratus, these compounds exhibit inhibitory effects on the proliferation of tumor cells, highlighting their potential as antitumor agents (Jia et al., 2015).

Safety And Hazards

The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H227 (combustible liquid) . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces (P210), washing thoroughly after handling (P264), and wearing protective gloves and eye protection (P280) .

properties

IUPAC Name

1-(2-methylpropyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6(2)5-9-7(10)3-4-8(9)11/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIYKOUEZOEMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90288390
Record name 1-isobutyl-1h-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isobutyl-1h-pyrrole-2,5-dione

CAS RN

4120-68-7
Record name NSC55578
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55578
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-isobutyl-1h-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CK Hau, H He, AWM Lee, DTW Chik, Z Cai, HNC Wong - Tetrahedron, 2010 - Elsevier
This paper is concerned with the syntheses of 1,8,9,16-tetrahydroxytetraphenylene derivatives and their applications as Brønsted base organocatalysts for [4+2] cycloaddition between …
Number of citations: 36 www.sciencedirect.com

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